
Benzyl (1,1-dioxido-2,3-dihydrothiophen-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a carbamate group, and a thiophene ring with a dioxo substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate typically involves the reaction of benzyl isocyanate with a thiophene derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents for this reaction include dichloromethane and tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxo groups, leading to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized thiophenes.
Mécanisme D'action
The mechanism of action of benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)formamide
- 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide
- N-benzyl-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)prop-2-enamide
Uniqueness
Benzyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carbamate linkage differentiates it from other thiophene derivatives, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H13NO4S |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
benzyl N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO4S/c14-12(13-11-6-7-18(15,16)9-11)17-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,13,14) |
Clé InChI |
WYVSJAWRQQKMGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
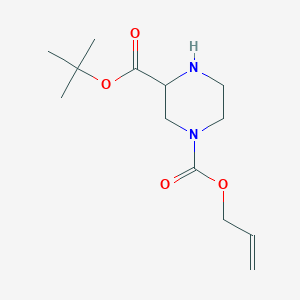
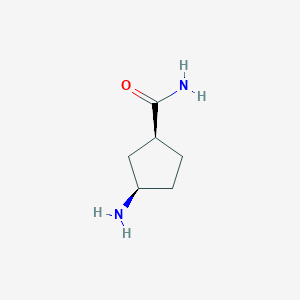
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)


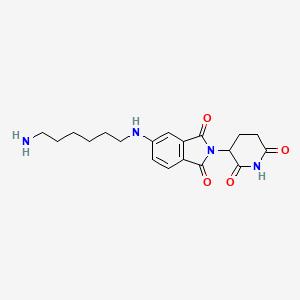
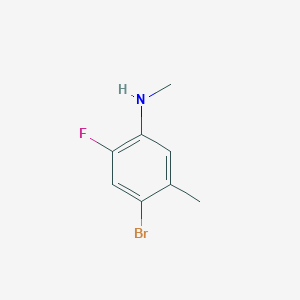
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
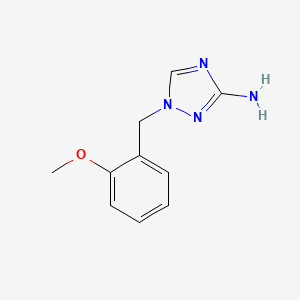
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
